REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C[C:12]1[N:17]=[C:16]([C:18](O)=O)[CH:15]=[CH:14][CH:13]=1>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]([C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([CH3:18])[N:17]=2)[OH:8])=[CH:5][CH:4]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
|
CC1=CC=CC(=N1)C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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the reaction is cooled
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Type
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EXTRACTION
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Details
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extracted with 2N HCl
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Type
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WASH
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Details
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The acidic extracts are washed with ether
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Type
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EXTRACTION
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Details
|
extracted with ether
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(C=C1)C(O)C1=NC(=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |